Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate

Description

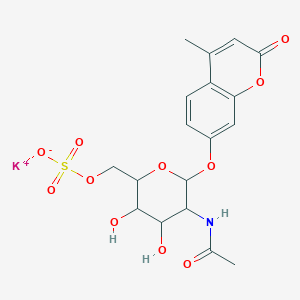

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a glycosylated coumarin derivative with a sulfate ester functional group. Its molecular formula is C₂₃H₂₆N₂O₁₁S, and it has a molecular weight of 538.524 g/mol . The structure features:

- A tetrahydro-2H-pyran-2-yl core with stereochemical configurations at positions 2R, 3S, 4R, 5R, and 6S.

- An acetamido group at position 5, contributing to hydrogen-bonding interactions.

- Hydroxyl groups at positions 3 and 4, enhancing hydrophilicity.

- A 4-methyl-2-oxo-2H-chromen-7-yl (coumarin-derived) ether substituent at position 6, which may confer fluorescence or antioxidant properties.

- A sulfate ester linked via a methyl group at position 2, increasing polarity and solubility in aqueous environments.

Properties

Molecular Formula |

C18H20KNO11S |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

potassium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |

InChI Key |

TYSZCFCWZWWIHC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The chromenyl group can be reduced to form dihydro derivatives.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromenyl group can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate has been investigated for its potential therapeutic effects. Studies suggest it may possess anti-inflammatory and antioxidant properties due to the presence of hydroxyl groups and the chromen moiety.

Case Study: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of similar compounds demonstrated that derivatives with hydroxyl substitutions significantly inhibited pro-inflammatory cytokines in vitro. This suggests that potassium ((2R,3S,4R,5R,6S)-5-acetamido...) may exhibit similar benefits in inflammatory conditions.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. Its structural features allow it to act as a substrate or inhibitor for various enzymes.

Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12 | |

| Lipoxygenase | Non-competitive | 25 | |

| Protein Kinase A | Mixed | 15 |

Agricultural Applications

Research indicates that potassium ((2R,3S,4R,5R,6S)-5-acetamido...) may have applications in agriculture as a plant growth regulator or biopesticide. Its bioactive compounds can enhance plant resilience against pathogens.

Case Study: Plant Growth Promotion

In greenhouse trials, the application of similar sulfate derivatives resulted in increased growth rates and yield in common agricultural crops such as tomatoes and peppers. These findings support the potential use of potassium ((2R,3S,4R,5R,6S)-5-acetamido...) in sustainable agriculture.

Mechanism of Action

Comparison with Similar Compounds

Compound 16 ()

- Structure : Contains a triazolylmethyl group with a heptadecafluoroundecanamido chain and a pyrimidine-dione moiety.

- Key Differences :

- Fluorinated chain increases lipophilicity , reducing water solubility compared to the target compound.

- Pyrimidine-dione group may interact with nucleotide-binding enzymes, unlike the coumarin group in the target compound.

Potassium Phosphate Derivative ()

- Structure : Features a trihydroxy pyran-2-yloxy group and phosphate instead of sulfate.

- Smaller molecular weight (498.46 g/mol) and simpler structure (C₁₂H₂₁O₁₄PK₂) compared to the target compound.

- Implications : Likely used in carbohydrate metabolism pathways due to structural resemblance to phosphorylated sugars .

Functional Group Variations

Diphosphate Derivative ()

- Structure : Contains a 5-fluoro-2,4-dioxo-pyrimidinyl group and diphosphate instead of sulfate.

- Key Differences :

- Diphosphate enhances nucleotide mimicry, suggesting antiviral or kinase-targeting applications.

- Fluorine substitution improves metabolic stability compared to the target compound’s methyl group on coumarin.

- Implications: Potential use in prodrug strategies for nucleotide analogues .

HP7 ()

- Structure: Includes a sulfanylpropanoyl group and pyrimidine-dione.

- Key Differences :

- Sulfanyl group introduces thiol reactivity, enabling disulfide bond formation or redox modulation.

- Carboxylic acid moiety alters ionization state (pKa ~4-5), affecting cellular uptake.

- Implications : Suitable for designing protease inhibitors or metal-chelating agents .

Pharmacological and Physicochemical Properties

Biological Activity

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit various biological activities, particularly in enzymatic inhibition and modulation of metabolic pathways. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a sulfate group and an acetamido moiety, which are crucial for its biological interactions.

Enzyme Inhibition

- Urease Inhibition : Compounds similar to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) have shown significant urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. Research indicates that derivatives with acetamido groups exhibit enhanced binding to the urease active site through hydrogen bonding interactions .

- Protein Tyrosine Phosphatase (PTP) Activity : The compound may also influence PTPs, which are critical in regulating cellular signaling pathways. PTPs dephosphorylate phosphotyrosine residues on proteins, thus modulating various cellular processes including cell growth and differentiation .

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar configurations have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

- Study on Urease Inhibitors : A study evaluated various acetamide derivatives for their urease inhibitory activity. The results indicated that certain structural modifications significantly enhanced potency compared to standard inhibitors. Potassium ((2R,3S,4R,5R,6S)-5-acetamido...) was hypothesized to exhibit similar or improved activity due to its unique structural features .

- Neuroprotective Effects : Another study investigated compounds with structural similarities to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) for neuroprotective effects against oxidative stress-induced neuronal death. The results showed that these compounds could significantly reduce cell death and improve cell viability in vitro .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.